molecular formula C13H10N2 B1606917 3-Aminoacridine CAS No. 581-29-3

3-Aminoacridine

Cat. No. B1606917
CAS RN: 581-29-3
M. Wt: 194.23 g/mol
InChI Key: GHCKERHPOQWERJ-UHFFFAOYSA-N
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Description

3-Aminoacridine is a heterocyclic compound with the chemical formula C₁₃H₁₀N₂. It belongs to the acridine family and has been actively researched as a prospective therapeutic agent for various disorders. Acridine derivatives, including 3-aminoacridine, exhibit beneficial biological and photochemical effects. These compounds have found applications in cancer treatment, Alzheimer’s disease, and bacterial/protozoal infections .


Synthesis Analysis

The synthesis of 3-aminoacridine involves various methods, including condensation reactions, cyclization, and heterocyclic ring formation. Researchers have explored different synthetic routes to modify the acridine core and enhance its properties. Aza-acridine derivatives and other heteroatom-substituted acridines have been of particular interest. Optimizing synthesis procedures allows for varying substituents on the acridine scaffold, expanding the applicability of these derivatives .


Molecular Structure Analysis

The molecular structure of 3-aminoacridine consists of an acridine core with an amino group (NH₂) at the 3-position. The planar aromatic rings facilitate intercalation into double-stranded DNA, a crucial aspect of its biological activity. Charge transfer and π-stacking interactions enable 3-aminoacridine to insert between DNA base pairs, affecting biological processes involving DNA and related enzymes .


Chemical Reactions Analysis

3-Aminoacridine participates in various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the substituents attached to the acridine ring. Researchers have explored modifications to enhance its therapeutic potency and selectivity. Notably, 3-aminoacridine derivatives have been investigated for their potential anticancer activity .

Scientific Research Applications

Ribosome Biogenesis Inhibition

3-Aminoacridine derivatives, like 9-aminoacridine, have shown potential in inhibiting ribosome biogenesis. This process involves the synthesis and processing of ribosomal RNA in cells. The compound can bind to RNA, inhibiting both transcription and processing of ribosomal RNA precursors, which in turn hampers ribosome biogenesis in mammalian cells. This discovery expands the options for developing new small-molecule compounds to block ribosome biogenesis (Anikin & Pestov, 2022).

Antimicrobial Properties

Acridines like aminoacridines have a history of use as antimicrobial agents. They've been used as antibacterial agents and antimalarials, especially during World War II. Recent research suggests that new acridine derivatives could be valuable in addressing drug-resistant bacterial infections. Additionally, aminoacridines in conjunction with directed low-power light exhibit enhanced bactericidal action (Wainwright, 2001).

Potential in HIV Treatment

Aminoacridines, previously used as antiparasitic drugs, have theoretical potential in creating barriers to HIV infection and replication due to their properties as DNA chemoprotectors and lysosome stabilizers (Sotelo, 1996).

Anticancer Applications

Certain 3-aminoacridine derivatives have shown potency in combating cancer cell lines, such as leukemia, lung, and colon cancer. They act by intercalating in DNA, and interestingly, they do not interfere with topoisomerase I and II activities, which is a common mechanism in many anticancer drugs. These findings suggest a different mode of action that could be valuable in cancer therapy (Charmantray et al., 2003).

Photobactericidal Activity

Aminoacridines also demonstrate considerable photobactericidal activity against various pathogenic strains. The application of light can significantly enhance their bactericidal effectiveness, suggesting a potential role in antimicrobial therapy, especially in light-aided treatments (Wainwright et al., 1997).

Cell Calcium Regulation

Studies have explored the impact of compounds like tetrahydro-5-aminoacridine on cytosolic free calcium in nerve terminals. This research is significant in understanding the neurochemical basis of diseases like Alzheimer's and may inform the development of treatments that target calcium homeostasis in nerve cells (Gibson & Manger, 1988).

Mechanism of Action

The primary mode of action for 3-aminoacridine involves DNA intercalation. By inserting between DNA base pairs, it disrupts the helical structure and affects processes such as replication and transcription. Understanding how 3-aminoacridine derivatives function in cancer treatment is critical. Combining them with bioactive substances, such as DNA repair protein inhibitors, may enhance their efficacy and specificity .

properties

IUPAC Name

acridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCKERHPOQWERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206819
Record name 3-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoacridine

CAS RN

581-29-3
Record name 3-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoacridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminoacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINOACRIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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